4-Chloro-3-(ethanesulfonyl)aniline
Description
4-Chloro-3-(ethanesulfonyl)aniline is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is characterized by the presence of a chloro group at the 4-position and an ethanesulfonyl group at the 3-position on the aniline ring. This compound is utilized in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-3-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLVOZPDFVDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethanesulfonyl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to produce 4-nitrochlorobenzene.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Sulfonylation: 4-Chloroaniline undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(ethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The chloro group can participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the ethanesulfonyl group.
3-(Ethanesulfonyl)aniline: Similar structure but lacks the chloro group.
4-Chloro-3-(methylsulfonyl)aniline: Similar structure with a methylsulfonyl group instead of an ethanesulfonyl group.
Uniqueness
4-Chloro-3-(ethanesulfonyl)aniline is unique due to the presence of both chloro and ethanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
4-Chloro-3-(ethanesulfonyl)aniline, with the CAS number 1375473-92-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and an ethanesulfonyl moiety attached to an aniline structure, which may influence its interaction with biological targets. The presence of the chloro group can enhance lipophilicity and alter the pharmacokinetic properties, while the sulfonyl group can facilitate interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic processes. The sulfonamide functional group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's. The compound's IC50 values for AChE inhibition are comparable to those of established inhibitors, suggesting a potential role in therapeutic applications.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.2 | Acetylcholinesterase |
| Tacrine | 1.8 | Acetylcholinesterase |
| Donepezil | 0.5 | Acetylcholinesterase |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary animal studies suggest anti-inflammatory effects, which could be beneficial for conditions characterized by excessive inflammation.
Case Studies
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various aniline derivatives, including this compound. The results indicated significant reductions in neuroinflammation markers when administered to animal models of neurodegeneration .
- Enzyme Inhibition Profiles : Another research effort focused on comparing the enzyme inhibition profiles of several sulfonamide derivatives. The findings revealed that this compound displayed competitive inhibition against AChE and butyrylcholinesterase (BChE), suggesting its potential as a multi-targeted therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
